molecular formula C21H25FO4 B13443824 16,17-Didehydro 16-Demethyl Desoximetasone

16,17-Didehydro 16-Demethyl Desoximetasone

Cat. No.: B13443824
M. Wt: 360.4 g/mol
InChI Key: UAEUTSQWOUBCLN-PMJCMBRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,17-Didehydro 16-Demethyl Desoximetasone is a synthetic corticosteroid compound with the molecular formula C21H25FO4 and a molecular weight of 360.42 g/mol . It is known for its potent anti-inflammatory and immunosuppressive properties and is primarily used in research settings.

Preparation Methods

The synthesis of 16,17-Didehydro 16-Demethyl Desoximetasone involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Dehydrogenation: Introduction of double bonds at the 16 and 17 positions.

    Demethylation: Removal of the methyl group at the 16 position.

    Fluorination: Introduction of a fluorine atom at the 9 position.

    Hydroxylation: Addition of hydroxyl groups at the 11 and 21 positions.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

16,17-Didehydro 16-Demethyl Desoximetasone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

16,17-Didehydro 16-Demethyl Desoximetasone is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 16,17-Didehydro 16-Demethyl Desoximetasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The compound exerts its effects by modulating the expression of genes involved in inflammation, immune response, and cell proliferation.

Comparison with Similar Compounds

16,17-Didehydro 16-Demethyl Desoximetasone is similar to other corticosteroids such as:

    Desoximetasone: The parent compound, which lacks the dehydrogenation and demethylation modifications.

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its strong immunosuppressive effects.

The uniqueness of this compound lies in its specific structural modifications, which enhance its potency and selectivity for glucocorticoid receptors.

Properties

Molecular Formula

C21H25FO4

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9R,10S,11S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18-,19?,20-,21-/m0/s1

InChI Key

UAEUTSQWOUBCLN-PMJCMBRBSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@]2([C@H](CC4([C@H]3CC=C4C(=O)CO)C)O)F

Canonical SMILES

CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

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